molecular formula C18H29ClN2O4 B12777976 Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride CAS No. 112922-95-9

Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride

Cat. No.: B12777976
CAS No.: 112922-95-9
M. Wt: 372.9 g/mol
InChI Key: ZRCHTVTWRBIMQK-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with the molecular formula C18H28N2O4·HCl . This compound is known for its unique structure, which includes a carbamic acid moiety, a pentyloxyphenyl group, and a morpholinyl ethyl ester. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 2-(pentyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester: This compound is similar in structure but lacks the hydrochloride moiety.

    Carbamic acid, (4-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester: This compound has a different substitution pattern on the phenyl ring.

Uniqueness

Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

112922-95-9

Molecular Formula

C18H29ClN2O4

Molecular Weight

372.9 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(2-pentoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C18H28N2O4.ClH/c1-2-3-6-12-23-17-8-5-4-7-16(17)19-18(21)24-15-11-20-9-13-22-14-10-20;/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,19,21);1H

InChI Key

ZRCHTVTWRBIMQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

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